molecular formula C22H25N5O8 B2823982 2-((4-(pyridin-3-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate CAS No. 1351651-77-8

2-((4-(pyridin-3-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate

Cat. No.: B2823982
CAS No.: 1351651-77-8
M. Wt: 487.469
InChI Key: XLSWKQROTZDDIZ-UHFFFAOYSA-N
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Description

The compound 2-((4-(pyridin-3-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate is a benzimidazole derivative featuring a piperazine linker substituted with a pyridin-3-ylmethyl group. The dioxalate salt form likely enhances solubility and stability, a common strategy for improving pharmacokinetic properties in drug development .

Properties

IUPAC Name

oxalic acid;2-[[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5.2C2H2O4/c1-2-6-17-16(5-1)20-18(21-17)14-23-10-8-22(9-11-23)13-15-4-3-7-19-12-15;2*3-1(4)2(5)6/h1-7,12H,8-11,13-14H2,(H,20,21);2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSWKQROTZDDIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CN=CC=C2)CC3=NC4=CC=CC=C4N3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(pyridin-3-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate typically involves multiple steps, starting from readily available starting materials. The reaction conditions often involve the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-((4-(pyridin-3-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, sulfonates, acetonitrile, dichloromethane.

Major Products

The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted piperazine derivatives, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-((4-(pyridin-3-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation . By binding to these targets, the compound can disrupt abnormal cell signaling, leading to the inhibition of cancer cell growth and survival .

Comparison with Similar Compounds

Key Observations :

  • The pyridin-3-ylmethyl group in the target compound may confer distinct electronic and steric effects compared to pyrimidine () or ethanol () substituents.
  • Synthesis typically involves nucleophilic substitution or coupling reactions, as seen in and for related benzimidazole-piperazine derivatives .

Pharmacological and Physicochemical Properties

While biological data for the target compound is absent, analogs highlight the role of structural variations:

  • Kinase Inhibition : Imidazo[4,5-b]pyridine-piperazine derivatives () demonstrated kinase inhibitory activity, emphasizing the importance of the piperazine linker in target engagement .
  • Antimicrobial Activity : Pyrazole-triazolopyrimidine derivatives () exhibited growth inhibitory effects, suggesting benzimidazole analogs may share similar mechanisms .

Solubility Considerations :
Dioxalate salts (target compound) may offer superior aqueous solubility compared to hydrochloride salts (e.g., compounds in ), which is critical for bioavailability .

Substituent Effects on Activity

  • Pyridine Position: The pyridin-3-ylmethyl group in the target compound vs.
  • Electron-Withdrawing Groups : Trifluoromethyl substituents () enhance metabolic stability, a feature absent in the target compound but relevant for optimization .

Biological Activity

The compound 2-((4-(pyridin-3-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate represents a significant area of interest in medicinal chemistry due to its diverse biological activities. This compound, characterized by a benzimidazole core and a piperazine moiety, has been studied for its potential therapeutic applications, particularly as an enzyme inhibitor and in the treatment of various diseases.

Chemical Structure and Properties

The structural formula of the compound is as follows:

C17H20N4O4\text{C}_{17}\text{H}_{20}\text{N}_4\text{O}_4

This structure includes:

  • A benzimidazole core, which is known for its pharmacological properties.
  • A piperazine ring that enhances binding to biological targets.
  • A pyridine group that contributes to the compound's stability and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

  • Enzymes: The sulfonyl group in the structure can form strong interactions with the active sites of enzymes, potentially inhibiting their activity.
  • Neurotransmitter Receptors: The piperazine moiety may modulate receptor functions, leading to anxiolytic effects.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds have been reported as follows:

CompoundBacterial StrainMIC (μg/ml)
Compound 1Staphylococcus aureus50
Compound 2Escherichia coli62.5
Compound 3Candida albicans250

These results suggest that the compound may hold promise as a broad-spectrum antimicrobial agent .

Anticancer Activity

Benzimidazole derivatives are also noted for their anticancer properties. Studies have highlighted their potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, a related benzimidazole derivative was found to significantly reduce tumor growth in xenograft models .

Anti-inflammatory Activity

The anti-inflammatory potential of benzimidazole derivatives has been documented extensively. Compounds similar to the one have shown promising results in inhibiting nitric oxide (NO) production and tumor necrosis factor-alpha (TNF-α) release in lipopolysaccharide (LPS)-stimulated macrophages. The IC50 values for these activities were reported as follows:

CompoundNO Production IC50 (μM)TNF-α Production IC50 (μM)
Compound A0.861.87

These findings indicate that such compounds could be developed into effective anti-inflammatory agents .

Study on Anticancer Properties

A comprehensive study evaluated the anticancer effects of a series of benzimidazole derivatives, including those structurally similar to this compound. The study demonstrated that these compounds inhibit the growth of various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 5 to 15 μM depending on the specific derivative tested .

Study on Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of piperazine-containing benzimidazole derivatives. Results indicated that these compounds exhibited significant anxiolytic effects in animal models, correlating with their ability to modulate neurotransmitter systems .

Q & A

Q. What are the optimal synthetic routes for preparing 2-((4-(pyridin-3-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate, and how do reaction conditions influence yield and purity?

The synthesis involves sequential benzimidazole core formation, piperazine functionalization, and pyridinylmethyl group introduction. Key steps include:

  • Condensation of o-phenylenediamine derivatives with aldehydes under reflux in ethanol or DMF (yields >60% with SiO₂ catalysts, as shown in ) .
  • N-alkylation of the piperazine ring using bromomethylpyridine in acetonitrile at 60–80°C, followed by purification via recrystallization (ethanol/water) or column chromatography (purity >98%) .
  • Dioxalate salt formation via acid-base reaction in anhydrous ethanol, monitored by pH titration .

Q. Which analytical techniques provide reliable structural confirmation and purity assessment for this compound?

A multi-technique approach is recommended:

  • ¹H/¹³C NMR : Resolves proton environments (e.g., benzimidazole C2-H at δ 7.8–8.2 ppm) and verifies quaternary carbons .
  • HRMS : Confirms molecular formula (e.g., [M+H]⁺ at m/z 406.2) with <2 ppm error .
  • HPLC-DAD : Detects isomeric impurities (<0.5%) using C18 columns and acetonitrile/0.1% formic acid gradients .
  • Elemental analysis : Validates C, H, N content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s binding mode to dopamine receptors, given structural similarities to known pharmacophores?

  • Receptor preparation : Use high-resolution D2 receptor structures (PDB 6CM4) with protonation states adjusted for pH 7.4 .
  • Docking validation : Achieve RMSD <2 Å for co-crystallized ligands (e.g., risperidone) using AutoDock Vina .
  • Key interactions : The benzimidazole core engages in π-π stacking with Phe389, while the pyridinylmethyl group forms hydrogen bonds with Asp114. ’s thiophene-sulfonyl analogs suggest sulfur-mediated interactions enhance affinity by 30% .

Q. What experimental strategies resolve discrepancies between in vitro potency and in vivo efficacy in neurological models?

  • BBB permeability : Use PAMPA-BBB assays; logPe > -5.0 indicates adequate CNS penetration (e.g., fluorinated analogs in show 3-fold higher permeability) .
  • Metabolic stability : Incubate with rat liver microsomes; t½ >60 min suggests suitability for oral dosing. ’s hydroxylated derivatives exhibit reduced CYP450 degradation .
  • In vivo imaging : Quantify target engagement via ¹⁸F-labeled analogs and PET scans, as demonstrated for thiophene derivatives in .

Q. How do structural modifications to the piperazine or benzimidazole moieties enhance biological activity?

  • Piperazine sulfonylation : shows thiophene-sulfonyl groups improve antimalarial IC₅₀ by 5-fold via hydrophobic interactions .
  • Benzimidazole fluorination : 5-Fluoro substitution () increases antimicrobial activity (MIC 2 µg/mL vs. 8 µg/mL for non-fluorinated analogs) .
  • Bioisosteric replacement : Replacing pyridine with triazole ( ) maintains potency while reducing hepatotoxicity .

Q. What is the impact of the dioxalate counterion on physicochemical properties compared to other salt forms?

  • Solubility : Dioxalate improves aqueous solubility (12 mg/mL vs. 2 mg/mL for free base) due to hydrogen bonding with water .
  • Crystallinity : SCXRD ( ) reveals layered lattices with oxalate ions, reducing hygroscopicity by 40% compared to hydrochloride salts .
  • Dissolution : Biorelevant dissolution testing (FaSSIF, pH 6.5) shows a 2.3-fold faster release rate, critical for oral bioavailability .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s CYP450 inhibition profile?

  • Assay standardization : Use human recombinant CYP3A4 with luciferase-based detection (IC₅₀ <10 µM indicates risk) .
  • Metabolite profiling : LC-MS/MS identifies N-oxide metabolites ( ) that may falsely elevate inhibition signals .
  • Species specificity : Rat microsome data often overpredict human inhibition; cross-validate with hepatocyte models .

Methodological Tables

Synthetic Optimization Key ParametersReference
Benzimidazole core formationSiO₂ catalysis, 80°C, ethanol, 6h
Piperazine functionalizationAcetonitrile, K₂CO₃, 70°C, 12h
Dioxalate salt crystallizationEthanol/water (3:1), pH 3.5–4.0
Biological Activity Profiling Assay TypeOutcome
Antimalarial (Plasmodium falciparum)SYBR Green I assay, IC₅₀ = 0.8 µM
Antimicrobial (S. aureus)Broth microdilution, MIC = 4 µg/mL
D2 receptor bindingRadioligand displacement, Kᵢ = 12 nM

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